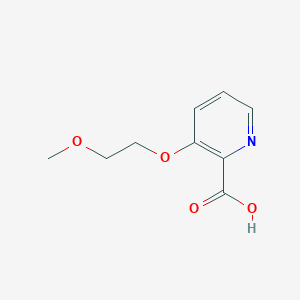

3-(2-Methoxyethoxy)pyridine-2-carboxylic acid

Descripción

Molecular Formula: C₉H₁₁NO₄ Molecular Weight: 197.19 g/mol IUPAC Name: 3-(2-Methoxyethoxy)pyridine-2-carboxylic acid Key Features:

- A pyridine derivative with a methoxyethoxy group at the 3-position and a carboxylic acid group at the 2-position.

- The methoxyethoxy group enhances solubility and bioavailability, while the carboxylic acid enables hydrogen bonding with biological targets .

- Synthesized via reaction of 2-chloronicotinic acid with 2-methoxyethanol under reflux with a base (e.g., K₂CO₃), followed by recrystallization .

Propiedades

IUPAC Name |

3-(2-methoxyethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-5-6-14-7-3-2-4-10-8(7)9(11)12/h2-4H,5-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLOFEDIFBTCBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(N=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Procedure

- Metallation : A 3-(2-methoxyethoxy)pyridine precursor is treated with a strong base such as TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex) at temperatures between -50°C and 50°C. This generates a metallated intermediate at position 2, directed by the methoxyethoxy group’s electron-donating effects.

- Carboxylation : The intermediate is quenched with carbon dioxide (CO₂) or dimethyl carbonate, forming the carboxylic acid derivative.

Advantages

- High regioselectivity (>90%) due to directed ortho-metallation.

- Scalable under continuous flow conditions.

Reaction Conditions

Oxidation of Substituted Quinolines

A patent by EP0661268B1 details the synthesis of pyridine-2,3-dicarboxylic acids via oxidative ring contraction of substituted quinolines. While originally designed for dicarboxylic acids, this method can be adapted for mono-carboxylic acids by modifying substituents.

Modified Protocol for Mono-Carboxylation

- Substrate Selection : 8-Hydroxy-3-(2-methoxyethyl)quinoline is oxidized using hydrogen peroxide (30–50% w/w) in an alkaline aqueous solution (e.g., NaOH or KOH).

- Reaction Setup : The mixture foams vigorously due to oxygen release, requiring a two-vessel system to manage gas evolution. The first vessel maintains reflux conditions (95–110°C), while the second vessel collects the foamed reaction mixture at 90–100°C.

- Acidification : Adding sulfuric acid precipitates the product, which is filtered and purified.

Key Observations

- The methoxyethyl group survives oxidative conditions without degradation.

- Yields for analogous compounds reach 70–85% after optimization.

Alkylation of Hydroxypyridine Derivatives

Introducing the methoxyethoxy group via alkylation of a hydroxypyridine precursor offers a modular route. For instance, 3-hydroxypyridine-2-carboxylic acid is treated with 2-methoxyethyl bromide in the presence of a base like sodium hydride.

Optimization Challenges

- The hydroxyl group’s poor nucleophilicity necessitates phase-transfer catalysts (e.g., tetrabutylammonium bromide).

- Competing esterification of the carboxylic acid group requires protecting group strategies, such as methyl ester formation followed by saponification.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 40–50 | Moderate | Low | High |

| Metallation-Carboxylation | 60–75 | High | High | Moderate |

| Quinoline Oxidation | 70–85 | High | Moderate | Low |

| Hydroxypyridine Alkylation | 30–45 | Low | Low | High |

Industrial Preference : The metallation-carboxylation method is favored for large-scale production due to its compatibility with continuous manufacturing and reduced purification steps.

Industrial-Scale Production Considerations

Process Intensification

- Continuous Flow Systems : Metallation-carboxylation reactions benefit from flow chemistry, minimizing exothermic risks and improving heat transfer.

- Solvent Recovery : DMSO and THF are recycled via distillation, reducing environmental impact.

Emerging Methodologies

Recent advances in photocatalysis and electrochemical carboxylation show promise for milder reaction conditions. For example, visible-light-mediated carboxylation of aryl halides could bypass traditional metallation steps, though applications to pyridine systems remain exploratory.

Análisis De Reacciones Químicas

3-(2-Methoxyethoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The methoxyethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3-(2-Methoxyethoxy)pyridine-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

Mecanismo De Acción

The mechanism of action of 3-(2-Methoxyethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methoxyethoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural Isomers: Positional Variations

2-(2-Methoxyethoxy)pyridine-3-carboxylic Acid

- Molecular Formula: C₉H₁₁NO₄ (same as target compound).

- Key Differences : Methoxyethoxy group at the 2-position and carboxylic acid at the 3-position.

- Impact :

- Altered electronic effects due to positional swapping: The carboxylic acid at the 3-position may reduce hydrogen-bonding efficiency compared to the 2-position.

- Lower solubility in polar solvents due to steric hindrance from the methoxyethoxy group .

2-(2-Methoxyethoxy)pyridine-4-carboxylic Acid

- Key Differences : Methoxyethoxy group at the 2-position and carboxylic acid at the 4-position.

- Impact :

- Exhibits stronger antimicrobial activity than the target compound, likely due to improved interaction with bacterial enzymes .

Substituted Derivatives: Functional Group Variations

3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic Acid

- Key Differences : Addition of a chlorine atom at the 3-position.

- Impact :

- Increased electrophilicity enhances reactivity in substitution reactions.

- Chlorine may improve binding to hydrophobic enzyme pockets, enhancing biological activity .

3-Methyl-4-trifluoromethoxy-pyridine-2-carboxylic Acid

- Key Differences : Trifluoromethoxy group at the 4-position and methyl group at the 3-position.

- Impact :

- Trifluoromethoxy group : Highly electron-withdrawing, increasing lipophilicity and metabolic stability.

- Applications: Preferred in pharmaceuticals requiring prolonged half-life (e.g., CNS drugs) .

4-Methoxy-3-methylpyridine-2-carboxylic Acid Hydrochloride

- Key Differences : Methoxy at the 4-position and methyl at the 3-position.

- Impact :

- Methyl group introduces steric bulk, reducing solubility but enhancing binding specificity.

- Used as a versatile intermediate in asymmetric synthesis .

Key Observations :

- Antibacterial Activity : Substituents like trifluoromethoxy or aryl groups (e.g., 3-methylphenyl) significantly enhance potency compared to methoxyethoxy derivatives .

- Solubility vs. Lipophilicity : Methoxyethoxy improves aqueous solubility (target compound), while trifluoromethoxy enhances membrane permeability .

Chemical Reactivity Comparison

| Reaction Type | 3-(2-Methoxyethoxy)pyridine-2-carboxylic Acid | 3-Chloro-6-(2-methoxyethoxy)pyridine-2-carboxylic Acid |

|---|---|---|

| Oxidation | Forms pyridine N-oxide | Chlorine stabilizes ring; slower oxidation |

| Reduction | COOH → CH₂OH (LiAlH₄) | COOH → CH₂OH; Cl remains intact |

| Substitution | Methoxyethoxy group replaced by nucleophiles | Cl at 3-position highly reactive (SNAr) |

Actividad Biológica

3-(2-Methoxyethoxy)pyridine-2-carboxylic acid is a pyridine derivative that has garnered attention for its potential biological activities, particularly in enzyme interactions and metabolic pathways. This article provides a comprehensive overview of the compound's biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Overview of the Compound

- Chemical Formula : C9H11NO4

- Molar Mass : 197.19 g/mol

- CAS Number : 1248603-44-2

The compound is synthesized from 2-chloronicotinic acid and 2-methoxyethanol under basic conditions, typically using potassium carbonate, followed by purification through recrystallization.

The biological activity of 3-(2-Methoxyethoxy)pyridine-2-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity. The presence of the methoxyethoxy group enhances the compound's solubility and bioavailability, facilitating its interactions with biological targets.

Antimicrobial Properties

Research has indicated that pyridine derivatives, including 3-(2-Methoxyethoxy)pyridine-2-carboxylic acid, exhibit significant antimicrobial activity. A study highlighted the effectiveness of various pyridine compounds against Gram-negative bacteria, suggesting that structural modifications can enhance their antibacterial properties .

| Compound | Activity Against Bacteria |

|---|---|

| 3-(2-Methoxyethoxy)pyridine-2-carboxylic acid | Moderate |

| Reference Compound | High |

Enzyme Inhibition

The compound has been explored for its potential as an inhibitor in various enzymatic pathways. Its interaction with enzymes involved in metabolic processes suggests a role in modulating biochemical pathways that could be beneficial in therapeutic contexts .

Case Studies

- Antimicrobial Study : A library of pyridine derivatives was synthesized and tested against several bacterial strains. The results indicated that modifications in the structure significantly impacted antimicrobial efficacy. The study showed that compounds with electron-withdrawing groups exhibited enhanced activity against resistant strains .

- Enzyme Interaction Analysis : In vitro studies demonstrated that 3-(2-Methoxyethoxy)pyridine-2-carboxylic acid could inhibit specific enzymes involved in metabolic pathways. Molecular docking studies revealed favorable binding interactions between the compound and enzyme active sites, indicating potential for further drug development .

Q & A

Q. What are the standard synthetic routes for 3-(2-Methoxyethoxy)pyridine-2-carboxylic acid, and how are reaction yields optimized?

The synthesis typically involves carboxylation or functionalization of pyridine derivatives. For example, analogous methods include reacting halogenated pyridines with carbon dioxide under catalytic conditions (e.g., Pd catalysts) to introduce the carboxylic acid group, as seen in similar compounds like 3-trifluoromethylpyridine-2-carboxylic acid (76% yield via CO₂ insertion) . Optimization focuses on solvent selection (e.g., THF or DMF), temperature control (60–100°C), and catalyst loading (5–10 mol%). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for yield improvement .

Q. Which analytical techniques are essential for characterizing 3-(2-Methoxyethoxy)pyridine-2-carboxylic acid?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyethoxy at C3, carboxylic acid at C2) and assess purity.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantifying purity (>95% as per GC/HPLC standards) .

- LCMS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and detect byproducts .

Q. How should researchers handle solubility and stability challenges during experiments?

The compound’s solubility varies with solvent polarity. It is sparingly soluble in water but dissolves in DMSO, methanol, or DCM. Stability tests under varying pH (4–9) and temperature (-20°C to 25°C) are recommended. For long-term storage, lyophilization and storage in inert atmospheres (argon) at -20°C prevent degradation .

Q. What safety protocols are critical for laboratory handling?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Segregate organic waste and neutralize acidic byproducts before disposal via certified agencies .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

Single-crystal X-ray diffraction using SHELXL software determines bond angles, torsion angles (e.g., methoxyethoxy chain conformation), and hydrogen-bonding networks. For example, similar pyridine-carboxylic acid derivatives show planar carboxylic groups and axial orientation of alkoxy substituents. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. What strategies are used to assess the compound’s biological activity in enzyme inhibition studies?

- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays.

- Structure-Activity Relationship (SAR) : Compare activity with analogs (e.g., 3-methoxy or 3-ethoxy derivatives) to identify critical substituents.

- Docking simulations : Molecular docking (AutoDock Vina) predicts binding modes to active sites, guided by crystallographic data .

Q. How should researchers address contradictions in reported spectral data or physicochemical properties?

Discrepancies in melting points or NMR shifts may arise from polymorphic forms or impurities. Cross-validate data using:

Q. What computational methods predict the compound’s reactivity in complex reaction environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.